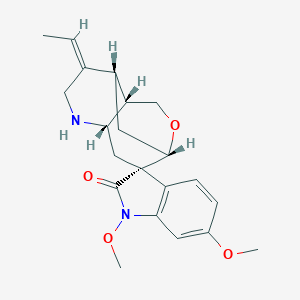
Onitisin
Übersicht
Beschreibung
Synthesis Analysis
The total synthesis of Onitisin has been reported using dimethylated indanone as the key intermediate . The success of this synthesis route is attributed to the Suzuki–Miyaura cross-coupling reaction of aryl bromide to introduce the vinyl side chain, followed by formyl selective Wacker oxidation to generate the aldehyde .Physical And Chemical Properties Analysis
This compound is a type of compound known as sesquiterpenoids . It is a powder in physical form . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Relevant Papers There are several papers that have been published on this compound. For instance, a paper published in the Journal of Natural Products discusses the total synthesis of this compound . Another paper published in Tetrahedron Letters also discusses the total synthesis of this compound . These papers provide valuable insights into the synthesis and potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
(−)−2,3−Dihydro−4−hydroxy−6−(2−hydroxyethyl)−2−(hydroxymethyl)−2,5,7−trimethyl−1H−inden−1−one(-)-2,3-Dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one(−)−2,3−Dihydro−4−hydroxy−6−(2−hydroxyethyl)−2−(hydroxymethyl)−2,5,7−trimethyl−1H−inden−1−one
, mit Fokus auf einzigartige Anwendungen in verschiedenen Bereichen:Pharmakologie: Plasmavolumenersatz
Onitisin wurde als potenzieller Plasmavolumenersatz identifiziert. Diese Anwendung ist bei medizinischen Behandlungen von entscheidender Bedeutung, bei denen Blutverlust auftritt, z. B. während Operationen oder Traumata. Die Struktur der Verbindung ermöglicht es ihr, die osmotischen Eigenschaften von Blutplasma nachzuahmen, was sie zu einem hervorragenden Kandidaten für die Flüssigkeitsreanimation macht .
Pflanzenbiochemie: Chemische Abwehr
Im Bereich der Pflanzenbiochemie wurde festgestellt, dass this compound eine Rolle bei den chemischen Abwehrmechanismen bestimmter Farnarten spielt. Es trägt zur Fähigkeit der Pflanze bei, Pflanzenfressern und Krankheitserregern entgegenzuwirken und die Pflanze so vor biologischen Bedrohungen zu schützen .
Toxikologie: Isolierung krebserzeugender Substanzen
Die Forschung hat die Verwendung von this compound bei der Isolierung krebserzeugender Substanzen aus Pflanzen wie dem Adlerfarn untersucht. Diese Anwendung ist von Bedeutung für das Verständnis der toxikologischen Auswirkungen natürlicher Pflanzenverbindungen auf Nutztiere und möglicherweise auch auf den Menschen .
Chemische Synthese: Hydroxylierungsreaktionen
This compound ist an kontrollierten Hydroxylierungsreaktionen beteiligt, die in der synthetischen Chemie unerlässlich sind, um die Eigenschaften von Diterpenoiden zu verändern. Diese Reaktionen können zur Entwicklung neuer Verbindungen mit gewünschten Eigenschaften für verschiedene Anwendungen führen .
Materialwissenschaft: Monomer für die Polymerisation
Die Struktur der Verbindung, die reaktive Hydroxylgruppen aufweist, macht sie zu einem wertvollen Monomer im Polymerisationsprozess, um synthetische Materialien mit spezifischen Eigenschaften zu erzeugen. Ihre Anwendung in der Materialwissenschaft könnte zur Entwicklung neuer Polymere mit einzigartigen Eigenschaften führen .
Phytochemie: Identifizierung neuer Pterosine
This compound war bei der Identifizierung neuer phenolischer Pterosine in Farnarten von entscheidender Bedeutung. Diese Entdeckung erweitert das Verständnis der in Farnen vorkommenden Phytochemikalien und ihrer potenziellen Anwendungen in verschiedenen Bereichen, einschließlich Medizin und Landwirtschaft .
Umweltwissenschaften: Analyse natürlicher Giftstoffe
Die Rolle der Verbindung bei der Analyse natürlicher Giftstoffe ist in den Umweltwissenschaften von entscheidender Bedeutung. Sie hilft bei der Beurteilung der Auswirkungen natürlich vorkommender Verbindungen auf Ökosysteme und der potenziellen Risiken, die sie für Wildtiere und die menschliche Gesundheit darstellen .
Biotechnologie: Metabolic Pathway Engineering
In der Biotechnologie wird this compound verwendet, um Stoffwechselwege zu untersuchen und zu entwickeln. Diese Anwendung ist entscheidend für die Produktion spezifischer Verbindungen in Pflanzen oder Mikroorganismen, die in der Pharmakologie, Landwirtschaft und anderen Industrien eingesetzt werden können .
Wirkmechanismus
Mode of Action
It is known that onitisin is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (fah) in the tyrosine catabolic pathway .
Biochemical Pathways
This compound affects the tyrosine catabolic pathway by inhibiting the enzyme 4-hydroxyphenyl-pyruvate dioxygenase . This inhibition prevents the accumulation of catabolic intermediates, which are converted to toxic metabolites in certain pathological conditions .
Result of Action
The result of this compound’s action is the prevention of the accumulation of toxic catabolic intermediates in the tyrosine catabolic pathway . This can potentially alleviate the symptoms of conditions caused by these toxic intermediates.
Eigenschaften
IUPAC Name |
4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTHZTCRZGYKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968611 | |
| Record name | 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53823-03-3 | |
| Record name | Onitisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Onitisin and where is it found?
A1: this compound is a phenolic pteroside, a type of sesquiterpenoid, first isolated from the fern Onychium siliculosum. [] It has since been found in other fern species, including Dennstaedtia scabra [] and Coniogramme maxima. []
Q2: What is the chemical structure of this compound?
A2: While the exact molecular formula and weight are not explicitly provided in the given abstracts, structural characterization can be inferred. This compound is a phenolic pteroside, indicating the presence of a phenol group attached to a pterosine skeleton. Further research into databases like PubChem or ChemSpider would be required to obtain the precise molecular formula, weight, and detailed spectroscopic data.
Q3: What are the known biological activities of this compound?
A3: Research suggests that this compound, along with its related compounds onitin and onitinoside, exhibits smooth muscle relaxant properties. [] Specifically, it inhibits contractions in the guinea pig ileum, suggesting potential antispasmodic activity. [] Mechanistically, this compound appears to act as an antagonist of both D and M receptors for serotonin (5-HT). []
Q4: Has the structure-activity relationship (SAR) of this compound been investigated?
A4: While the provided abstracts do not delve into specific SAR studies for this compound, they do mention related compounds like onitin and onitinoside. [] These compounds, possessing structural similarities to this compound, also exhibit inhibitory effects on smooth muscle contractions. [] This suggests that the phenolic pteroside scaffold plays a crucial role in their activity. Further research focused on this compound analogues could provide valuable insights into the specific structural features influencing its potency and selectivity.
Q5: What analytical methods are used to identify and quantify this compound?
A5: The research primarily relies on chromatographic techniques for the isolation and purification of this compound from plant extracts. [, ] While specific details about the chromatographic methods are not provided, it is likely that techniques like column chromatography, high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC) are employed. Subsequent structural elucidation and confirmation likely involve spectroscopic analyses, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Q6: Are there any known applications of this compound?
A6: Currently, the provided research primarily focuses on the isolation, structural characterization, and preliminary biological evaluation of this compound. While its smooth muscle relaxant properties [] hint at potential therapeutic applications, further research is needed to explore its potential uses in treating conditions like muscle spasms or gastrointestinal disorders.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



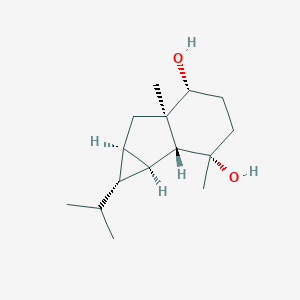
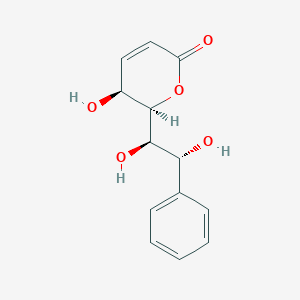
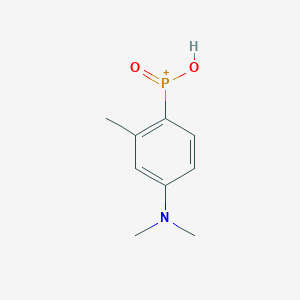

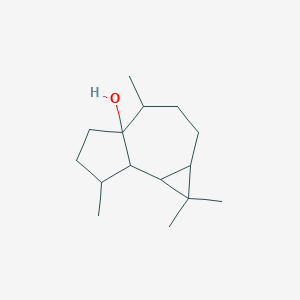


![[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B207125.png)


